Cas no 3524-73-0 (5-Methyl-1-hexene)

5-Methyl-1-hexene 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-1-hexene
- 5-Methyl-1-hexeneneat
- 5-methylhex-1-ene
- 3-Methyl-1-hexexe.
- 5-Methyl-hex-1-en
- dimethylpentene
- isoamylethylene
- D91308
- NSC 73927
- JIUFYGIESXPUPL-UHFFFAOYSA-N
- FT-0692785
- NSC-73927
- M0303
- UNII-D7GF4GV7QR
- 3524-73-0
- NS00029809
- Isoheptene
- 1-Hexene, 5-methyl-
- MFCD00039858
- D7GF4GV7QR
- NSC73927
- 68975-47-3
- DTXSID60188732
- Q27276211
- 5-Methyl-1-hexene, >=99.0%
- AKOS025295204
- AI3-37713
- EINECS 222-541-3
- InChI=1/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H
- DA-06521
-
- MDL: MFCD00039858
- インチ: InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3
- InChIKey: JIUFYGIESXPUPL-UHFFFAOYSA-N
- ほほえんだ: C=CCCC(C)C
- BRN: 1731846
計算された属性
- せいみつぶんしりょう: 98.10960
- どういたいしつりょう: 98.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 44
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.691 g/mL at 20 °C(lit.)
- ゆうかいてん: -124.4°C (estimate)
- ふってん: 85°C
- フラッシュポイント: -10°C
- 屈折率: n20/D 1.396
- PSA: 0.00000
- LogP: 2.60860
- ようかいせい: 未確定
- じょうきあつ: 77.8±0.1 mmHg at 25°C
5-Methyl-1-hexene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H225-H304
- 警告文: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 3295 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-65
- セキュリティの説明: S16; S23; S24/25; S62
-
危険物標識:
- 包装等級:II
- リスク用語:R11
- 危険レベル:3
- 危険レベル:3
- 包装カテゴリ:II
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 包装グループ:II
- セキュリティ用語:3
5-Methyl-1-hexene 税関データ
- 税関コード:2901299090
- 税関データ:
中国税関コード:
2901299090概要:
2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
2901299090不飽和無環炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
5-Methyl-1-hexene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64745-1ml |
5-METHYL-1-HEXENE |
3524-73-0 | ≥99%(GC) | 1ml |
¥348.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02352-5ml |
5-METHYL-1-HEXENE |
3524-73-0 | 5ml |
¥1688.0 | 2021-09-04 | ||
TRC | M336248-500mg |
5-Methyl-1-hexene |
3524-73-0 | 500mg |
$ 160.00 | 2022-06-03 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20719-5g |
5-Methyl-1-hexene, 99% |
3524-73-0 | 99% | 5g |
¥1597.00 | 2023-04-13 | |
TRC | M336248-50mg |
5-Methyl-1-hexene |
3524-73-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M336248-100mg |
5-Methyl-1-hexene |
3524-73-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863232-1ml |
5-Methyl-1-hexene |
3524-73-0 | ≥99%(GC) | 1ml |
436.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158223-1ml |
5-Methyl-1-hexene |
3524-73-0 | 98% | 1ml |
¥388.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CB276-1ml |
5-Methyl-1-hexene |
3524-73-0 | 99.0%(GC) | 1ml |
¥432.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0303-5ML |
5-Methyl-1-hexene |
3524-73-0 | >99.0%(GC) | 5ml |
¥1090.00 | 2024-04-16 |
5-Methyl-1-hexene 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
5-Methyl-1-hexene Preparation Products
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- (3Z)-3-Heptene (7642-10-6)
- Cyclopentane (287-92-3)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- 2-Hexene, 3-methyl- (17618-77-8)
- Methylcyclohexane (108-87-2)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Pentene, 3-ethyl- (816-79-5)
- (Z)-2-Heptene (6443-92-1)
- 2-Heptene, (2E)- (14686-13-6)
- 3,5-dimethylcyclopentene (7459-71-4)
- 5-Methyl-1-hexene (3524-73-0)
- trans-3-Heptene (14686-14-7)
- 1-Ethyl-1-cyclopentene (2146-38-5)
5-Methyl-1-hexene 関連文献
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Michael H. Abraham,William E. Acree New J. Chem. 2012 36 1798
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John S. Carey,Somhairle MacCormick,Steven J. Stanway,Aphiwat Teerawutgulrag,Eric J. Thomas Org. Biomol. Chem. 2011 9 3896
-
John S. Carey,Somhairle MacCormick,Steven J. Stanway,Aphiwat Teerawutgulrag,Eric J. Thomas Org. Biomol. Chem. 2011 9 3896
-
Rodney A. Fernandes,Naveen Chandra,Ashvin J. Gangani New J. Chem. 2020 44 17616
-
Virendra K. Bhatia,Vidya B. Kapoor,Sneh K. Chopra Analyst 1990 115 253
-
Pardha Saradhi Peram,Miguel Vences,Stefan Schulz Org. Biomol. Chem. 2017 15 6967
-
8. Studies on the sharpless asymmetric epoxidation of unsymmetrical divinylmethanolsToshio Honda,Hirotake Mizutani,Kazuo Kanai J. Chem. Soc. Perkin Trans. 1 1996 1729
-
C. E. H. Bawn,A. Ledwith Q. Rev. Chem. Soc. 1962 16 361
-
Mohamad Akbar Ali Phys. Chem. Chem. Phys. 2021 23 6225
5-Methyl-1-hexeneに関する追加情報
Introduction to 5-Methyl-1-hexene (CAS No. 3524-73-0)
5-Methyl-1-hexene, with the chemical formula C7H14, is an important alkene compound characterized by a branched structure featuring a methyl group on the fifth carbon atom of the hexene chain. This compound, identified by its unique Chemical Abstracts Service (CAS) number 3524-73-0, has garnered significant attention in the field of organic synthesis and industrial applications due to its versatile reactivity and structural properties. As a key intermediate in petrochemical and fine chemical manufacturing, 5-Methyl-1-hexene plays a pivotal role in the production of polymers, fragrances, and pharmaceuticals.
The molecular structure of 5-Methyl-1-hexene consists of a linear hexene backbone with a methyl substituent at the fifth carbon position. This branching imparts distinct physical and chemical properties, making it a valuable building block for various synthetic pathways. The compound exhibits typical alkenic characteristics, including the presence of a carbon-carbon double bond (C=C) that is highly reactive in processes such as polymerization, hydrogenation, and functionalization. Its boiling point, solubility in organic solvents, and thermal stability make it suitable for use in high-purity chemical applications.
In recent years, research into 5-Methyl-1-hexene has been closely linked to advancements in catalytic processes and green chemistry. One notable area of study involves the development of efficient catalytic systems for the selective polymerization of this compound into high-value polyolefins. For instance, recent studies have demonstrated the use of transition metal catalysts, such as zirconocenes and nickel complexes, to produce polymers with tailored molecular weights and distributions. These developments not only enhance the efficiency of polymer production but also contribute to sustainable manufacturing practices by reducing waste and energy consumption.
Moreover, 5-Methyl-1-hexene has found applications in the synthesis of specialty chemicals, including fragrances and pharmaceutical intermediates. Its branched structure allows for diverse functionalization strategies, enabling the introduction of various substituents at different positions along the carbon chain. This flexibility is particularly valuable in pharmaceutical research, where precise molecular architecture is often critical for drug efficacy and bioavailability. For example, derivatives of 5-Methyl-1-hexene have been explored as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The industrial production of 5-Methyl-1-hexene typically involves olefin isomerization and cracking processes derived from petroleum refining or bio-based feedstocks. Advances in process optimization have led to more efficient methods for isolating and purifying this compound, ensuring high yields and minimal byproduct formation. Additionally, research into biocatalytic routes has opened new avenues for sustainable production, leveraging enzymatic or microbial systems to generate 5-Methyl-1-hexene from renewable resources.
Recent breakthroughs in computational chemistry have further enhanced our understanding of 5-Methyl-1-hexene's reactivity and potential applications. Molecular modeling studies have identified novel reaction pathways and catalyst systems that could improve its utility in industrial processes. These computational approaches are complemented by experimental investigations into novel derivatives and reaction conditions, pushing the boundaries of what is possible with this versatile compound.
The safety and handling of 5-Methyl-1-hexene are also areas of ongoing research. While it is not classified as a hazardous material under standard regulatory frameworks, proper precautions must be taken to ensure safe handling during storage, transportation, and application. Studies have focused on developing effective containment systems and spill management protocols to mitigate potential risks associated with large-scale industrial use.
In conclusion,5-Methyl-1-hexene (CAS No. 3524-73-0) remains a cornerstone in organic synthesis and industrial chemistry due to its unique structural properties and wide range of applications. From polymer production to pharmaceutical intermediates,5-Methyl-1-hexene continues to be a subject of intense research interest as scientists explore new ways to harness its potential for advanced materials and therapeutic agents. The ongoing development of innovative catalytic systems,green chemistry approaches,and computational methodologies ensures that this compound will remain relevant in shaping future advancements across multiple scientific disciplines.
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